molecular formula C7H11F2N3O B12636879 3-(2,2-difluoroethoxy)-1,5-dimethyl-1H-pyrazol-4-amine CAS No. 1245823-62-4

3-(2,2-difluoroethoxy)-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12636879
CAS No.: 1245823-62-4
M. Wt: 191.18 g/mol
InChI Key: RJRVBKHDSZFJJE-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-1,5-dimethyl-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with difluoroethoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoroethoxy)-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2,2-difluoroethanol with a suitable pyrazole precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For instance, a common method involves the use of sulfonyl chlorides or sulfonic anhydrides in the presence of an alkali and organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxy-pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-(2,2-Difluoroethoxy)-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroethoxy)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoroethoxy)-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

1245823-62-4

Molecular Formula

C7H11F2N3O

Molecular Weight

191.18 g/mol

IUPAC Name

3-(2,2-difluoroethoxy)-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C7H11F2N3O/c1-4-6(10)7(11-12(4)2)13-3-5(8)9/h5H,3,10H2,1-2H3

InChI Key

RJRVBKHDSZFJJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)OCC(F)F)N

Origin of Product

United States

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